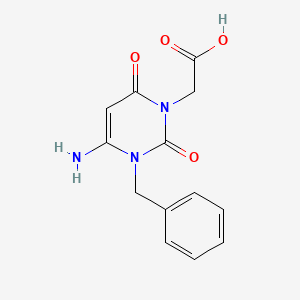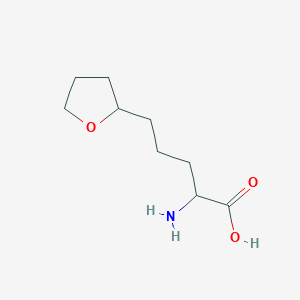
2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as crystallization, filtration, and drying to obtain the pure compound.
化学反应分析
Types of Reactions
2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or viral infections.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid
- 2-(4-Amino-3-ethyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid
Uniqueness
2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)acetic acid is unique due to its benzyl group, which may confer specific biological activities or chemical properties that are distinct from its methyl or ethyl analogs.
属性
分子式 |
C13H13N3O4 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C13H13N3O4/c14-10-6-11(17)16(8-12(18)19)13(20)15(10)7-9-4-2-1-3-5-9/h1-6H,7-8,14H2,(H,18,19) |
InChI 键 |
JCKIVHSOMGRODT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=CC(=O)N(C2=O)CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)







![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)

